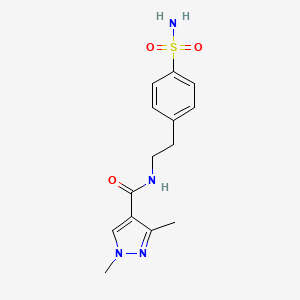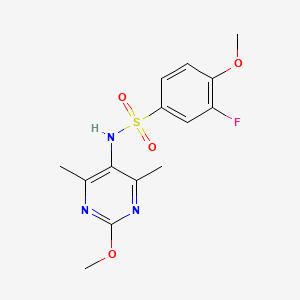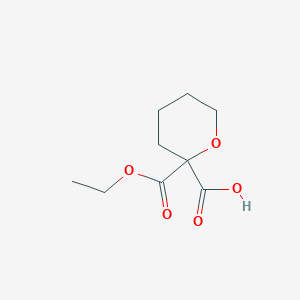
2-ethoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known for its unique properties, which make it an ideal candidate for use in various research applications. In
Applications De Recherche Scientifique
Heterocyclic Synthesis and Derivative Exploration
Studies on compounds with similar structural features focus on the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals, agrochemicals, and materials science. For instance, the exploration of thiophenylhydrazonoacetates in heterocyclic synthesis highlighted the potential for generating a variety of derivatives with significant chemical and biological properties (R. Mohareb et al., 2004). This approach underlines the versatility of such structures in synthesizing novel compounds with potential applications in various fields.
Synthesis Techniques and Methodologies
Practical synthesis methods for related compounds, such as CCR5 antagonists, showcase advanced synthetic routes that can be adapted for similar structures. These methodologies contribute to the pharmaceutical industry by providing efficient ways to synthesize compounds with potential therapeutic benefits (T. Ikemoto et al., 2005).
Antiviral and Antimicrobial Applications
Research on benzamide-based compounds has demonstrated their efficacy in inhibiting influenza viruses, highlighting the potential of similar structures in antiviral research. For instance, benzamide-based 5-aminopyrazoles and their fused heterocycles showed remarkable antiavian influenza virus activity, which suggests the relevance of such compounds in developing antiviral agents (A. Hebishy et al., 2020).
Fluorescent Dye and Materials Science Applications
Compounds with ethoxycarbonyl and thiophene structures have been utilized in the synthesis of color-tunable fluorescent dyes. These compounds find applications in materials science, particularly in developing efficient fluorophores for bioimaging and sensing technologies (Marzena Witalewska et al., 2019).
Propriétés
IUPAC Name |
2-ethoxy-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-2-23-15-7-4-3-6-13(15)18(22)21-12-14-17(20-10-9-19-14)16-8-5-11-24-16/h3-11H,2,12H2,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBNOVWLEYGDLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2=NC=CN=C2C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2377649.png)

![5-benzyl-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2377651.png)
![4-[(4-Methoxybenzyl)amino]phenol](/img/structure/B2377652.png)



![2-(2-fluorobenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2377657.png)
![N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2377658.png)


![Tert-butyl N-(5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)carbamate](/img/structure/B2377665.png)